SKLB-163

Description

Properties

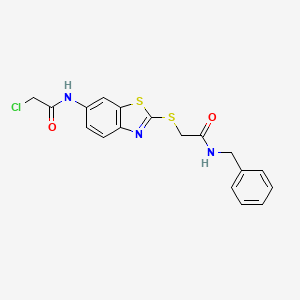

Molecular Formula |

C18H16ClN3O2S2 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23) |

InChI Key |

BYIJUMAHXVZITK-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SKLB-163; SKLB 163; SKLB163; |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of SKLB-163 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-163, a novel benzothiazole-2-thiol derivative, has emerged as a promising small-molecule inhibitor with significant antitumor activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer, with a focus on its molecular targets and the signaling pathways it modulates. Through a detailed analysis of preclinical studies, this document elucidates the quantitative effects of this compound on cancer cell proliferation, apoptosis, and in vivo tumor growth. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents visual representations of the underlying molecular interactions and experimental workflows to facilitate a deeper understanding and future research in the development of this compound as a potential cancer therapeutic.

Core Mechanism of Action: Targeting the RhoGDI/JNK-1 Signaling Axis

The primary mechanism of action of this compound in cancer cells involves the modulation of the RhoGDI/JNK-1 signaling pathway.[1][2][3] this compound exerts its anticancer effects through the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling cascade. This ultimately leads to the induction of apoptosis and the inhibition of cancer cell proliferation.[1][2]

Downregulation of RhoGDI

Studies have shown that RhoGDI is often upregulated in various cancer cell lines.[1] this compound has been identified as an inhibitor of RhoGDI.[2] Proteomic analyses have revealed that treatment with this compound leads to a significant downregulation of RhoGDI protein levels in cancer cells.[2]

Activation of the JNK-1 Signaling Pathway

The inhibition of RhoGDI by this compound triggers the activation of the JNK-1 signaling pathway, a critical regulator of apoptosis and proliferation in cancer cells.[2] Western blot analyses have demonstrated a dose-dependent increase in the phosphorylation of JNK in cancer cells treated with this compound.[2] This activation of JNK-1 subsequently leads to the phosphorylation of its downstream target, c-jun, further propagating the apoptotic signal.[2]

Induction of Apoptosis and Inhibition of Proliferation

The activation of the JNK-1 signaling cascade culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This is evidenced by morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, as well as an increase in the sub-G1 cell population in flow cytometry analysis.[2] Furthermore, this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway, and a decrease in the levels of phosphorylated AKT, a protein kinase that promotes cell survival.[1] In addition to inducing apoptosis, this compound also effectively inhibits cancer cell proliferation, as demonstrated by colony formation assays and reduced expression of the proliferation marker PCNA in vivo.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A375 | Malignant Melanoma | 1.8 ± 0.2 |

| SPC-A1 | Lung Adenocarcinoma | 2.1 ± 0.3 |

| SW620 | Colorectal Adenocarcinoma | 3.5 ± 0.4 |

| HeLa | Cervical Cancer | 4.2 ± 0.5 |

| PC-3 | Prostate Cancer | 5.6 ± 0.7 |

Data extracted from Peng et al., Cell Death Dis, 2014.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| A375 (subcutaneous) | This compound (100 mg/kg, p.o.) | Significant reduction (p<0.05) |

| A375 (subcutaneous) | This compound (200 mg/kg, p.o.) | Significant reduction (p<0.05) |

| SPC-A1 (subcutaneous) | This compound (100 mg/kg, p.o.) | Significant reduction (p<0.05) |

| SPC-A1 (subcutaneous) | This compound (200 mg/kg, p.o.) | Significant reduction (p<0.05) |

Data extracted from Peng et al., Cell Death Dis, 2014.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the this compound mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (A375, SPC-A1, SW620, HeLa, and PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis

-

Lyse cells treated with this compound in RIPA buffer containing a protease inhibitor cocktail.

-

Determine protein concentration using the BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RhoGDI, phospho-JNK, JNK, cleaved caspase-3, phospho-AKT, AKT, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Subcutaneously inject 5 x 10^6 A375 or SPC-A1 cells into the flank of 4-6 week old female BALB/c nude mice.

-

When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.

-

Administer this compound (100 or 200 mg/kg) or vehicle control orally (p.o.) daily.

-

Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).

-

After a predetermined period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

-

Fix tumor tissues in 4% paraformaldehyde, embed in paraffin, and cut into 4 µm sections.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval by boiling in citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Incubate the sections with an anti-PCNA antibody overnight at 4°C.

-

Apply a biotinylated secondary antibody followed by streptavidin-HRP.

-

Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.

-

Analyze the sections under a microscope.

TUNEL Assay for Apoptosis

-

Perform the TUNEL assay on paraffin-embedded tumor sections using a commercially available kit according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the apoptotic cells (TUNEL-positive) using a fluorescence microscope.

Conclusion

This compound demonstrates significant anticancer activity by targeting the RhoGDI/JNK-1 signaling pathway, leading to the induction of apoptosis and inhibition of proliferation in a variety of cancer cell types. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. The detailed experimental protocols and visual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical translation of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its molecular interactions.

References

- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The SKLB-163 Compound: A Technical Guide to its Mechanism of Action via the RhoGDI/JNK-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth examination of SKLB-163, a novel benzothiazole-2-thiol derivative, detailing its mechanism of action, anti-tumor effects, and its role as a radiosensitizer. The core of this compound's activity lies in its ability to modulate the RhoGDI/JNK-1 signaling pathway, leading to apoptosis and inhibition of proliferation in cancer cells. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for reproducing and expanding upon this research, and offers visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound is a small-molecule inhibitor developed through computer-aided drug design.[1] Its primary mechanism involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), a key regulator of Rho family GTPases.[1][2] In numerous cancer cell lines, particularly nasopharyngeal carcinoma (NPC), RhoGDI is found to be up-regulated.[2] By inhibiting RhoGDI, this compound triggers the activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway.[2] This activation is a critical stress response that, in this context, leads to downstream pro-apoptotic events, including the activation of caspase-3 and a decrease in phosphorylated AKT, a key component of cell survival pathways.[2] The result is a potent anti-proliferative and pro-apoptotic effect on cancer cells, as well as sensitization of these cells to radiation therapy.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay [jbpe.sums.ac.ir]

In-Depth Technical Guide to SKLB-163: A Novel Benzothiazole-2-thiol Derivative with Potent Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SKLB-163, a novel benzothiazole-2-thiol derivative. This compound has demonstrated significant potential as an anticancer agent, primarily through its inhibitory effects on the RhoGDI/JNK-1 signaling pathway.[1][2][3] This document details the essential technical information for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a benzothiazole-2-thiol core structure.[1][2][3] Its development was guided by computer-aided drug design and it is synthesized de novo.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₈H₁₆ClN₃O₂S₂ |

| Molecular Weight | 405.92 g/mol |

| IUPAC Name | 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide |

| SMILES String | COc1cc(C)nc(NC(=O)c2ccccc2SSc2ccc(Cl)cc2)n1 |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. The following is a representative synthetic scheme based on standard methodologies for benzothiazole derivatives.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2][4] Its primary mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), which in turn activates the JNK-1 signaling pathway, leading to apoptosis.[1][3]

Quantitative Data: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC₅₀) values of this compound have been determined in various cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A375 | Human melanoma | 1.82 ± 0.25 |

| SPC-A1 | Human lung adenocarcinoma | 3.89 ± 0.64 |

| SW620 | Human colorectal cancer | 5.12 ± 0.98 |

| HeLa | Human cervical cancer | Not explicitly quantified in the primary source |

| PC-3 | Human prostate cancer | Not explicitly quantified in the primary source |

Data from Peng et al., 2014.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

Western Blot Analysis

This technique is employed to determine the effect of this compound on the expression of proteins in the RhoGDI/JNK-1 pathway.

-

Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against RhoGDI, JNK-1, p-JNK-1, and GAPDH.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

-

Cell Seeding: Cells are seeded in 6-well plates and grown to confluence.

-

Scratch Wound: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: Cells are washed with PBS and incubated with this compound in a serum-free medium.

-

Imaging: Images of the scratch are captured at 0 and 24 hours.

-

Analysis: The width of the scratch is measured to determine the extent of cell migration.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.

-

Treatment: Cells are treated with this compound for a specified period.

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Counting: The number of colonies containing at least 50 cells is counted.

Signaling Pathway

The proposed signaling pathway for the anticancer activity of this compound is depicted below.

Caption: Proposed signaling pathway of this compound.

References

- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel inhibitor of Rho GDP-dissociation inhibitor α improves the therapeutic efficacy of paclitaxel in Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SKLB-163 as a Potent Radiosensitizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB-163 is a novel benzothiazole-2-thiol derivative that has demonstrated significant potential as both a direct antitumor agent and a potent radiosensitizer.[1][2] Developed through computer-aided drug design, this small molecule has shown efficacy in various cancer cell lines, with a particularly noteworthy mechanism of action in enhancing the cytotoxic effects of ionizing radiation in nasopharyngeal carcinoma (NPC).[1][3] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's radiosensitizing properties.

Mechanism of Action: Targeting the RhoGDI/JNK-1 Signaling Pathway

The primary mechanism by which this compound exerts its radiosensitizing effects is through the modulation of the RhoGDI/JNK-1 signaling pathway.[1] In many cancer cells, including NPC, the Rho GDP-dissociation inhibitor (RhoGDI) is upregulated.[1] this compound acts by down-regulating RhoGDI, which in turn leads to the activation of c-Jun N-terminal kinases-1 (JNK-1).[1] This activation of JNK-1 signaling subsequently triggers a cascade of downstream events, including the activation of caspase-3, a key executioner of apoptosis, and a decrease in the phosphorylation of AKT, a crucial protein in cell survival pathways.[1] The culmination of these molecular events is an induction of apoptosis and suppression of proliferation, rendering the cancer cells more susceptible to radiation-induced damage.[1]

Data Presentation

In Vitro Efficacy

The cytotoxic and radiosensitizing effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A375 (Melanoma) | MTT Assay | IC50 | 2.1 µM | [2] |

| SPC-A1 (Lung Cancer) | MTT Assay | IC50 | 1.8 µM | [2] |

| SW620 (Colon Cancer) | MTT Assay | IC50 | 3.5 µM | [2] |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 4.2 µM | [2] |

| PC-3 (Prostate Cancer) | MTT Assay | IC50 | 5.6 µM | [2] |

| CNE-2 (Nasopharyngeal Carcinoma) | Clonogenic Survival Assay | Sensitizer Enhancement Ratio (SER) | 1.52 | [1] |

| C666-1 (Nasopharyngeal Carcinoma) | Clonogenic Survival Assay | Sensitizer Enhancement Ratio (SER) | 1.48 | [1] |

In Vivo Efficacy

This compound has demonstrated significant antitumor and radiosensitizing effects in xenograft mouse models.

| Animal Model | Cancer Type | Treatment Group | Tumor Growth Inhibition | Reference |

| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (25 mg/kg) | 33.5% | [1] |

| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) | 53.6% | [1] |

| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (100 mg/kg) | 81.6% | [1] |

| CNE-2 Subcutaneous Xenograft Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Radiation (3 Gy x 3) | Significant tumor growth delay compared to either treatment alone | [1] |

| C666-1 Subcutaneous Xenograft Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Radiation (3 Gy x 3) | Significant tumor growth delay compared to either treatment alone | [1] |

Experimental Protocols

Clonogenic Survival Assay

This assay is fundamental for determining the radiosensitizing effect of this compound.

-

Cell Plating: Nasopharyngeal carcinoma cells (CNE-2 or C666-1) are seeded into 6-well plates at densities ranging from 200 to 10,000 cells per well, depending on the radiation dose to be applied.

-

Drug Treatment: After 24 hours to allow for cell attachment, cells are treated with a non-toxic concentration of this compound (e.g., 2 µM) for a specified duration, typically 24 hours.

-

Irradiation: The cell culture plates are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment is calculated, and dose-response curves are generated. The Sensitizer Enhancement Ratio (SER) is determined by dividing the radiation dose that yields a certain level of survival in the absence of the drug by the dose that produces the same level of survival in the presence of the drug.

Western Blot Analysis

This technique is used to investigate the molecular mechanism of this compound.

-

Protein Extraction: Cells are treated with this compound and/or radiation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., RhoGDI, JNK, p-JNK, Caspase-3, AKT, p-AKT, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This model is used to evaluate the antitumor and radiosensitizing effects of this compound in a living organism.

-

Animal Model: Athymic nude mice are used for these studies.

-

Tumor Cell Implantation: A suspension of human nasopharyngeal carcinoma cells (e.g., CNE-2 or C666-1) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.

-

Drug Administration: this compound is administered to the mice, typically via oral gavage, at a predetermined dose and schedule (e.g., 50 mg/kg daily).

-

Irradiation: For the radiation and combination therapy groups, the tumor area is locally irradiated with a specific dose and fractionation schedule (e.g., 3 Gy daily for 3 consecutive days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA or apoptosis markers via TUNEL assay).

Visualizations

Signaling Pathway of this compound as a Radiosensitizer

Caption: this compound enhances radiosensitivity by inhibiting RhoGDI, leading to JNK-1 activation.

Experimental Workflow for In Vitro Radiosensitization Study

Caption: Workflow for assessing this compound's radiosensitizing effect using a clonogenic assay.

Logical Relationship of this compound's Dual Action

Caption: this compound exhibits both direct antitumor effects and enhances radiation efficacy.

References

- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SKLB-163: A Novel Benzothiazole-2-thiol Derivative for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB-163 is a novel, potent small-molecule inhibitor belonging to the benzothiazole-2-thiol class of compounds, distinguished by its significant antitumor and radiosensitizing properties. Developed through a strategic application of computer-aided drug design and de novo synthesis, this compound has demonstrated compelling preclinical efficacy against a range of human cancer cell lines, including nasopharyngeal carcinoma (NPC), melanoma, and lung adenocarcinoma.[1][2] Its mechanism of action is primarily attributed to the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the JNK-1 signaling pathway, culminating in apoptosis and the inhibition of cancer cell proliferation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and development workflow.

Discovery and Design

This compound was identified and developed at the State Key Laboratory of Biotherapy at Sichuan University as part of a program to discover novel benzothiazole-2-thiol derivatives with potent anticancer activities.[1][3] The development process leveraged computer-aided drug design (CADD) to optimize the benzothiazole-2-thiol scaffold for enhanced biological activity.[1] This rational design approach led to the de novo synthesis of this compound, a compound that exhibited superior inhibitory effects on the growth of various human cancer cell lines in vitro when compared to the positive control, cisplatin.[1]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been explicitly published, a general synthetic route for analogous benzothiazole-2-thiol derivatives has been described by the same research group.[4][5] The synthesis generally involves a multi-step process, likely beginning with the formation of a core benzothiazole structure, followed by the addition and modification of side chains to achieve the final this compound molecule. The structural identity and purity of the synthesized compound and its analogues were confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Human Melanoma | 1.82 |

| SPC-A1 | Lung Adenocarcinoma | 3.89 |

| SW620 | Colorectal Cancer | 5.12 |

| Hela | Cervical Cancer | 5.13 |

| PC-3 | Prostate Cancer | 6.58 |

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines.[1]

In Vivo Efficacy

The antitumor effects of this compound have been evaluated in xenograft mouse models of human melanoma (A375) and lung adenocarcinoma (SPC-A1).[1] In these studies, this compound was administered orally (p.o.) and demonstrated a significant, dose-dependent inhibition of tumor growth.[1]

| Tumor Model | Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition |

| A375 (Melanoma) | Control | - | - |

| This compound | 100 | Significant (p<0.05) | |

| This compound | 200 | Significant (p<0.05) | |

| SPC-A1 (Lung Adenocarcinoma) | Control | - | - |

| This compound | 100 | Significant (p<0.05) | |

| This compound | 200 | Significant (p<0.05) |

Table 2: Summary of In Vivo Antitumor Activity of this compound in Xenograft Models.[1]

In addition to its direct antitumor effects, this compound has also been shown to act as a radiosensitizer in nasopharyngeal carcinoma (NPC) models, enhancing the efficacy of radiation therapy. This effect is linked to the induction of apoptosis and suppression of proliferation in irradiated tumor cells.

Mechanism of Action: The RhoGDI/JNK-1 Signaling Pathway

Proteomic studies have identified the molecular mechanism of action of this compound to involve the downregulation of Rho GDP-dissociation inhibitor (RhoGDI).[1] This leads to the activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway. The activation of JNK-1, in turn, triggers a cascade of downstream events, including the activation of caspase-3 and a decrease in phosphorylated AKT, ultimately leading to apoptosis and inhibition of cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guidance on SKLB-163: Solubility and Stability in DMSO for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available information regarding the solubility and stability of the investigational anti-cancer compound SKLB-163 in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the proper handling, storage, and application of this compound in preclinical studies.

Executive Summary

This compound, a novel benzothiazole-2-thiol derivative, has demonstrated significant anti-proliferative activity in various cancer cell lines. For in vitro research, this compound is commonly prepared as a stock solution in DMSO. While specific quantitative data on its maximum solubility and long-term stability in DMSO at various temperatures are not extensively published in publicly available literature, existing research practices provide valuable guidance. This document summarizes the available information and outlines best-practice experimental protocols.

Solubility of this compound in DMSO

While a precise solubility limit (e.g., in mg/mL or mM) for this compound in DMSO is not specified in the reviewed literature, it is consistently used as the solvent of choice for preparing stock solutions for in vitro assays.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Application |

| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of stock solutions for in vitro studies |

Note: The lack of a specified maximum solubility suggests that for typical micromolar concentrations used in cell-based assays, solubility in DMSO is not a limiting factor.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines a standard method for dissolving this compound in DMSO for use in biological experiments.

-

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the impact on stability should be considered.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

-

Stability of this compound in DMSO

Published research indicates that stock solutions of this compound in DMSO are stored under refrigerated conditions.

Table 2: Recommended Storage and Stability of this compound in DMSO

| Parameter | Recommendation | Rationale |

| Storage Temperature | 4°C[1] | To minimize degradation over short to medium-term storage for ongoing experiments. |

| Long-term Storage | -20°C or -80°C (General Best Practice) | To ensure stability for extended periods. |

| Freeze-Thaw Cycles | Avoid repeated cycles | Repeated freezing and thawing can lead to compound degradation and precipitation. |

| Working Solution | Diluted in culture medium for immediate use (final DMSO concentration <0.5%) | To minimize cytotoxicity associated with the solvent. |

Experimental Protocol: Assessment of this compound Stability in DMSO

To quantitatively assess the stability of this compound in DMSO, a high-performance liquid chromatography (HPLC) based method is recommended.

-

Objective: To determine the degradation of this compound in DMSO over time at different storage temperatures.

-

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Incubators/refrigerators set at desired temperatures (e.g., 4°C, room temperature, 37°C)

-

-

Procedure:

-

Prepare a fresh stock solution of this compound in DMSO.

-

Analyze the initial concentration and purity of the stock solution using a validated HPLC method (Time 0).

-

Aliquot the stock solution into multiple vials and store them at the selected temperatures.

-

At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each temperature condition.

-

Allow the vial to equilibrate to room temperature.

-

Analyze the sample by HPLC to determine the remaining concentration of this compound.

-

Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the peak area at Time 0.

-

Visualizations

Logical Workflow for this compound Solution Preparation and Use

Caption: Workflow for preparing, storing, and using this compound solutions.

Conclusion

For reproducible in vitro studies, it is critical to handle and store this compound appropriately. Based on available information, dissolving this compound in anhydrous DMSO to create aliquoted stock solutions stored at 4°C for short-term use and at -20°C or -80°C for long-term storage is the recommended practice. Researchers are encouraged to perform their own stability assessments, particularly for long-term experiments or when using different storage conditions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results.

References

SKLB-163 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKLB-163, a novel benzothiazole-2-thiol derivative with demonstrated potent anti-cancer and radiosensitizing properties. This document consolidates key chemical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts in oncology.

Core Chemical and Physical Data

This compound, identified as a promising small-molecule inhibitor, possesses the following key identifiers and properties:

| Parameter | Value |

| CAS Number | 1533449-37-3 |

| Molecular Formula | C16H13FN2OS2 |

| Molecular Weight | 332.42 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylthio)-N-(4-fluorobenzyl)acetamide |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by modulating the RhoGDI/JNK-1 signaling pathway.[1] The compound has been shown to down-regulate Rho GDP-dissociation inhibitor (RhoGDI), leading to the activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling cascade. This activation subsequently triggers apoptosis and inhibits cell proliferation in cancer cells.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The anti-cancer and radiosensitizing effects of this compound have been evaluated through a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays cited in the literature:

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

-

Wound Healing Assay

-

Objective: To evaluate the effect of this compound on cancer cell migration.

-

Methodology:

-

Cells are grown to confluence in a multi-well plate.

-

A "wound" is created by scratching the cell monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing this compound at a non-lethal concentration.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is measured to determine the effect on cell migration.

-

Colony Formation Assay

-

Objective: To assess the long-term proliferative potential of cancer cells after treatment with this compound.

-

Methodology:

-

A known number of cells are seeded in a culture dish and treated with this compound for a defined period.

-

The cells are then allowed to grow for an extended period (e.g., 10-14 days) in drug-free medium until visible colonies are formed.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The surviving fraction is calculated based on the number of colonies in the treated groups compared to the control group.

-

Apoptosis Assays (TUNEL Assay)

-

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.

-

Methodology:

-

Cells are treated with this compound and then fixed and permeabilized.

-

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's protocol. This involves the enzymatic incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

The labeled cells are then analyzed by fluorescence microscopy or flow cytometry to quantify the apoptotic cell population.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., orally), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the experiment, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for proliferation markers like PCNA).

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a novel anti-cancer compound like this compound.

Caption: General experimental workflow for this compound evaluation.

References

The Potent Antitumor Landscape of Benzothiazole-2-Thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic bicyclic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] Among these, benzothiazole-2-thiol derivatives have emerged as a particularly promising class of antitumor agents, demonstrating potent capabilities in inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[2][3] This technical guide provides a comprehensive overview of the antitumor properties of these derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

In Vitro Cytotoxic Activity of Benzothiazole-2-thiol Derivatives

A substantial body of research has demonstrated the potent cytotoxic effects of various benzothiazole-2-thiol derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency. The following tables summarize the IC50 values for several promising derivatives.

Table 1: IC50 Values of Pyridinyl-2-amine Linked Benzothiazole-2-thiol Derivatives [2][4]

| Compound | Cancer Cell Line | IC50 |

| 7d | A431 (Epidermoid Carcinoma) | 20 nM |

| 7e | SKRB-3 (Breast Cancer) | 1.2 nM |

| SW620 (Colorectal Adenocarcinoma) | 4.3 nM | |

| A549 (Lung Carcinoma) | 44 nM | |

| HepG2 (Hepatocellular Carcinoma) | 48 nM | |

| 7f & 7i | Various Cancer Cell Lines | Potent Activity |

Table 2: IC50 Values of Methoxybenzamide and Chloromethylbenzamide Benzothiazole Derivatives [5][6]

| Compound | Cancer Cell Line | IC50 Range |

| 41 (Methoxybenzamide derivative) | Various | 1.1 µM - 8.8 µM |

| 42 (Chloromethylbenzamide derivative) | Various | 1.1 µM - 8.8 µM |

Table 3: IC50 Values of a Novel Benzothiazole Derivative (BTD) [7]

| Compound | Cancer Cell Line | Treatment Duration | IC50 |

| BTD | HCT116, HT29, CT26 (Colorectal Cancer) | 48 hours | ~7.5 µM |

Mechanisms of Antitumor Action: Induction of Apoptosis

A primary mechanism through which benzothiazole-2-thiol derivatives exert their antitumor effects is the induction of apoptosis.[3][8] Studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.

One notable derivative, XC-591, has been shown to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately promoting apoptosis.[9][10] Another novel derivative, referred to as BTD, has been found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential.[11] This leads to the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.[7][12] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating this process.[7][12]

The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by certain benzothiazole-2-thiol derivatives.

Caption: Mitochondrial pathway of apoptosis induced by benzothiazole-2-thiol derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antitumor properties of benzothiazole-2-thiol derivatives.

General Experimental Workflow

The in vitro evaluation of these compounds typically follows a structured workflow, beginning with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for promising candidates.[1]

Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.

Cell Culture and Compound Treatment

-

Cell Lines : Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

-

Culture Conditions : Culture cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Preparation : Prepare a stock solution (e.g., 10 mM) of each benzothiazole derivative in dimethyl sulfoxide (DMSO). Dilute the stock solution in the complete culture medium to achieve working concentrations immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the compounds.

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Compound Treatment : Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 hours).[8]

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Seeding and Treatment : Seed 1 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[1]

-

Cell Harvesting : Harvest the cells and wash them with PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[1]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.[14]

-

Protein Extraction : Treat cells with the benzothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-AKT, β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control.[15]

Caption: Standard workflow for Western blot analysis of apoptosis-related proteins.[15]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[16]

-

Cell Treatment and Harvesting : Treat cells with the compound, then harvest and wash them.

-

Fixation : Fix the cells in cold 70% ethanol and store them at -20°C.[17]

-

Staining : Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.[17]

-

Incubation : Incubate the cells in the dark.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer.[18][19] The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Benzothiazole-2-thiol derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis through well-defined signaling pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these promising molecules. Further research into their structure-activity relationships and in vivo efficacy is warranted to translate these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

Computer-Aided Drug Design of RhoGDI Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs) are critical regulators of the Rho family of small GTPases, which are pivotal in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. The dysregulation of Rho GTPase signaling is implicated in numerous diseases, most notably cancer, making the modulation of this pathway a promising therapeutic strategy. Targeting RhoGDIs offers an attractive approach to indirectly regulate the activity of multiple Rho GTPases. This technical guide provides an in-depth overview of the computer-aided drug design (CADD) strategies employed in the discovery and development of RhoGDI inhibitors. It details the core principles of structure-based and ligand-based drug design, summarizes key experimental protocols for inhibitor validation, and presents a curated collection of known RhoGDI inhibitors with their corresponding biological data.

Introduction to RhoGDI and its Role in Cellular Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by three main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to activation; GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity, leading to inactivation; and Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs).[2][3]

There are three main isoforms of RhoGDI: RhoGDIα (also known as RhoGDI1), RhoGDIβ (or Ly-GDI/RhoGDI2), and RhoGDIγ (RhoGDI3).[4][5] RhoGDIs play a multifaceted role in regulating Rho GTPases:

-

Inhibition of GDP Dissociation: RhoGDIs bind to the GDP-bound form of Rho GTPases, preventing the dissociation of GDP and thereby inhibiting their activation by GEFs.[2]

-

Sequestration in the Cytosol: By binding to the hydrophobic prenyl group of Rho GTPases, RhoGDIs sequester them in the cytoplasm, preventing their localization to the cell membrane where they are activated.[6]

-

Protection from Degradation: The binding of RhoGDI can protect Rho GTPases from proteasomal degradation.[6]

Given their central role in controlling Rho GTPase function, the development of small molecule inhibitors that disrupt the RhoGDI-GTPase interaction is a compelling strategy for therapeutic intervention in diseases driven by aberrant Rho signaling.

Signaling Pathway of RhoGDI Regulation

The interaction between RhoGDIs and Rho GTPases is a dynamic process influenced by various cellular signals. Phosphorylation of RhoGDI, for instance, can modulate its affinity for Rho GTPases, leading to their release and subsequent activation.[7] The signaling cascade is a complex interplay of kinases, phosphatases, and other regulatory proteins that ultimately dictates the spatiotemporal activation of Rho GTPases.

Computer-Aided Drug Design (CADD) Strategies for RhoGDI Inhibitors

CADD has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[8][9] For a target like RhoGDI, which involves a protein-protein interaction (PPI), CADD approaches are particularly valuable. These strategies can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target protein to design or identify potential inhibitors.[10] The crystal structures of RhoGDI in complex with various Rho GTPases provide a solid foundation for SBDD approaches.

Virtual Screening: This technique involves docking large libraries of chemical compounds into the binding site of the target protein in silico to predict their binding affinity and pose.[11][12] For RhoGDI, the primary target for virtual screening is the hydrophobic pocket that accommodates the prenyl group of the Rho GTPase, as well as the surrounding interface involved in the protein-protein interaction.

Fragment-Based Drug Discovery (FBDD): FBDD starts with the identification of small, low-affinity chemical fragments that bind to the target protein.[13] These fragments are then grown or linked together to generate more potent lead compounds. Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the binding of these low-molecular-weight fragments.

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the 3D structure of the target is unknown or when there is a sufficient number of known active and inactive molecules.[10] These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target.[14] By creating a pharmacophore model based on known RhoGDI inhibitors, new compounds with different chemical scaffolds but similar pharmacophoric features can be identified from chemical databases.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[14] These models can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The invisible hand: regulation of RHO GTPases by RHOGDIs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhoGDI: multiple functions in the regulation of Rho family GTPase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Underappreciated roles for Rho GDP Dissociation Inhibitors (RhoGDIs) in cell function: Lessons learned from the pancreatic islet β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Computational approaches for the design of modulators targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schrodinger.com [schrodinger.com]

- 12. revvity.com [revvity.com]

- 13. RhoGDIγ: A GDP-dissociation inhibitor for Rho proteins with preferential expression in brain and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

preliminary in vitro evaluation of SKLB-163

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of SKLB-163

Introduction

This compound is a novel, small-molecule benzothiazole-2-thiol derivative developed through computer-aided drug design and de novo synthesis.[1][2] It has demonstrated significant potential as an anticancer agent, exhibiting potent anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its assessment.

Mechanism of Action: RhoGDI/JNK-1 Signaling Pathway

The primary anticancer mechanism of this compound involves the modulation of the RhoGDI/JNK-1 signaling pathway.[1][3] Proteomic analysis identified Rho GDP-dissociation inhibitor (RhoGDI) as a key molecular target.[1][2] this compound downregulates the expression of RhoGDI, which in turn activates the c-Jun N-terminal kinases-1 (JNK-1) signaling cascade.[2][3] Activation of JNK-1 signaling subsequently promotes apoptosis and inhibits cell proliferation through several downstream effects, including the activation of caspase-3 and a reduction in phosphorylated AKT.[3][4]

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified through various in vitro assays. The data below summarizes its potency in different cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment using an MTT assay.[2]

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 1.3 ± 0.2 |

| SPC-A1 | Lung Adenocarcinoma | 2.1 ± 0.3 |

| SW620 | Colorectal Adenocarcinoma | 2.5 ± 0.4 |

| Hela | Cervical Cancer | 3.6 ± 0.5 |

| PC-3 | Prostate Cancer | 4.2 ± 0.6 |

Table 2: Induction of Apoptosis in A375 Cells by this compound

The percentage of apoptotic cells, characterized by the sub-G1 DNA content, was measured by flow cytometry after 48 hours of treatment.[2]

| This compound Concentration (µM) | Sub-G1 Peak (% of Cells) |

| 0 (Control) | 5.8% |

| 0.625 | 16.6% |

| 1.25 | 29.1% |

| 2.5 | 54.0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used in the evaluation of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration, typically 48 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.

Apoptosis Analysis via Flow Cytometry

This method quantifies the number of apoptotic cells by measuring DNA content after staining with a fluorescent dye like Propidium Iodide (PI).

-

Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Fixation: The cell pellet is resuspended and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by the presence of a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as RhoGDI, and the phosphorylation status of signaling proteins like JNK and AKT.

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-RhoGDI, anti-phospho-JNK, anti-JNK, anti-phospho-AKT, anti-AKT, anti-caspase-3, and a loading control like anti-β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

The strongly supports its development as a potential anticancer therapeutic. It demonstrates dose-dependent cytotoxicity against a variety of cancer cell lines and effectively induces apoptosis.[2] The elucidated mechanism of action, involving the downregulation of RhoGDI and subsequent activation of the JNK-1 signaling pathway, provides a solid foundation for further preclinical and clinical investigation.[1][3] The methodologies and data presented in this guide serve as a critical resource for researchers in the field of oncology and drug development.

References

- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for SKLB-163 In Vitro Assays in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKLB-163 is a novel benzothiazole-2-thiol derivative that has demonstrated potent anti-cancer activity in various human cancer cell lines.[1] Its mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway.[1][2] This cascade of events ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

The anti-proliferative activity of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A375 | Malignant Melanoma | 3.2 ± 0.4 |

| SPC-A1 | Lung Adenocarcinoma | 4.5 ± 0.6 |

| SW620 | Colorectal Adenocarcinoma | 5.1 ± 0.7 |

| HeLa | Cervical Cancer | 6.3 ± 0.8 |

| PC-3 | Prostate Cancer | 7.8 ± 1.1 |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A375, SPC-A1, SW620, HeLa, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

-

Creating the Wound:

-

Once confluent, gently create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove any detached cells and debris.

-

-

Compound Treatment:

-

Replace the PBS with fresh culture medium containing a non-lethal concentration of this compound (e.g., below the IC50 value determined by the MTT assay) or a vehicle control.

-

-

Image Acquisition:

-

Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

-

Data Analysis and Quantification:

-

The rate of cell migration can be quantified by measuring the area of the wound at different time points.

-

ImageJ software with the "Wound Healing Size Tool" plugin can be used for automated analysis of the wound area.

-

The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100

-

Western Blot Analysis of the RhoGDI/JNK-1 Signaling Pathway

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the RhoGDI/JNK-1 signaling pathway following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RhoGDI

-

Rabbit anti-JNK1

-

Rabbit anti-phospho-JNK1 (Thr183/Tyr185)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and for different time points.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-RhoGDI, anti-JNK1, anti-phospho-JNK1, or anti-β-actin) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).

-

Visualizations

Caption: this compound signaling pathway in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for SKLB-163 in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals